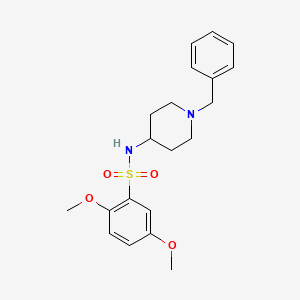![molecular formula C14H18F3N3O B3565736 2-(4-methyl-1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3565736.png)
2-(4-methyl-1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
The compound “2-(4-methyl-1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide” contains several functional groups . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound also contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the overall structure and properties of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. Trifluoromethyl groups are often found in strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . They can also lower the basicity of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group could affect properties such as solubility, boiling point, and melting point .Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, many compounds containing trifluoromethyl groups are used in pharmaceuticals and agrochemicals . The trifluoromethyl group can adjust the steric and electronic properties of a lead compound, or protect a reactive methyl group from metabolic oxidation .
Zukünftige Richtungen
The future directions for research and development involving this compound could include exploring its potential uses in various fields, such as pharmaceuticals and agrochemicals . The unique properties of the trifluoromethyl group and the piperazine ring could make this compound useful in the synthesis of new drugs or agrochemicals .
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c1-19-5-7-20(8-6-19)10-13(21)18-12-4-2-3-11(9-12)14(15,16)17/h2-4,9H,5-8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJPVAVQOYZYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B3565656.png)
![N,N,N',N'-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B3565662.png)

![2-(4-ethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3565679.png)
![2-(4-chlorophenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3565687.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3565693.png)
![N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3565702.png)
![N-{3-[(diphenylacetyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B3565706.png)
![N-[4-methoxy-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B3565713.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3565716.png)
![2-(4-methoxyphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B3565722.png)
![4-chloro-5-[(diethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B3565745.png)
![3-methoxy-4-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy}benzaldehyde](/img/structure/B3565747.png)
![N-(2-furylmethyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furamide](/img/structure/B3565753.png)
